molecular formula C31H25FN4O4 B2812923 3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea CAS No. 1796890-46-4

3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea

Cat. No. B2812923
M. Wt: 536.563
InChI Key: QINJWAUEICIYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C31H25FN4O4 and its molecular weight is 536.563. The purity is usually 95%.
BenchChem offers high-quality 3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role of Orexin Receptors in Binge Eating

Research on orexin receptors (OX) and their antagonists, including certain benzodiazepines, has shown that these compounds can modulate feeding, arousal, stress, and drug abuse. Studies involving selective orexin receptor antagonists demonstrate a significant role in controlling binge eating (BE) behaviors in rats, suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Characterization of Benzothiazepines

Research on the synthesis of fluorinated 1,5-benzothiazepines has provided insights into their chemical properties and potential applications. The synthesis processes involve creating various derivatives with potential biological activity, indicating the versatility of benzothiazepine structures in drug design and development (Jagadhani et al., 2015).

Development of Radiolabeled Benzodiazepines

Studies have developed novel radioiodinated benzodiazepines for targeting cholecystokinin receptors (CCK), which are implicated in various cancers. These compounds have shown promise in identifying receptor binding sites more effectively than existing agonists, suggesting potential applications in cancer diagnostics and therapy (Akgün et al., 2009).

Fluorescence Polarization Screening

The development of fluorescent benzodiazepine antagonists for type 1 cholecystokinin receptor (CCK1R) has facilitated the identification of small molecule allosteric modulators. This research underscores the importance of benzodiazepines in developing new drug screening methods, which can lead to the discovery of novel therapeutics (Harikumar et al., 2011).

Gamma-Secretase Inhibitors for Alzheimer's Disease

Benzodiazepine derivatives have been synthesized as potent gamma-secretase inhibitors, highlighting their potential use in treating Alzheimer's disease. These compounds demonstrate excellent in vitro potency, representing a significant step forward in Alzheimer's research and drug development (Churcher et al., 2003).

properties

IUPAC Name

1-[1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25FN4O4/c1-40-22-13-9-12-21(18-22)33-31(39)35-29-30(38)36(19-27(37)23-14-5-7-16-25(23)32)26-17-8-6-15-24(26)28(34-29)20-10-3-2-4-11-20/h2-18,29H,19H2,1H3,(H2,33,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINJWAUEICIYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-1-(3-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.